Ethyl 4-[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a phenoxy group, and a sulfonyl group, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenoxyacetyl intermediate, followed by the introduction of the piperazine ring and the sulfonyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may produce simpler molecules with fewer oxygen atoms.
Scientific Research Applications
Ethyl 4-({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, such as agrochemicals and materials for advanced technologies.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 4-({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate can be compared to other similar compounds, such as:
Ethyl 4-({[2-chloro-4-(isopropylsulfamoyl)phenoxy]acetyl}amino)benzoate: This compound shares a similar phenoxyacetyl structure but differs in the presence of a benzoate group instead of a piperazine ring.
Ethyl 4-({2-chloro-4-[(methylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate: This compound is similar but has a methylamino group instead of an isopropylamino group.
Properties
IUPAC Name |
ethyl 4-[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O6S/c1-4-27-18(24)22-9-7-21(8-10-22)17(23)12-28-16-6-5-14(11-15(16)19)29(25,26)20-13(2)3/h5-6,11,13,20H,4,7-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXODUDJBJYYTMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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